4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester
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Overview
Description
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester is a complex organic compound belonging to the benzofuran family. . This particular compound features a benzofuran ring system with specific substituents that confer unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester typically involves multi-step organic reactions. One common method includes the nitration of 2,3-dihydro-2,2-dimethylbenzofuran followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then subjected to esterification using methanol and a suitable acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed .
Chemical Reactions Analysis
Types of Reactions
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium hydroxide, water
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Reduction: 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-amino-, methyl ester
Hydrolysis: 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-
Scientific Research Applications
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The benzofuran ring system can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar structural features but lacking the nitro and ester groups.
6-Benzofurancarboxylic acid, 2,3-dihydro-2,7-dimethyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide: A more complex benzofuran derivative with additional substituents that confer different chemical properties.
Uniqueness
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13NO5 |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-7-nitro-3H-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C12H13NO5/c1-12(2)6-8-7(11(14)17-3)4-5-9(13(15)16)10(8)18-12/h4-5H,6H2,1-3H3 |
InChI Key |
QNZBNHRNJJBUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2O1)[N+](=O)[O-])C(=O)OC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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